

"2-(Benzoyloxy)-2-methylpropanoic acid" literature review and key publications

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Compound of Interest

Compound Name: 2-(Benzoyloxy)-2-methylpropanoic acid

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An In-Depth Technical Guide to 2-(Benzoyloxy)-2-methylpropanoic Acid

This guide provides a comprehensive technical overview of **2-(Benzoyloxy)-2-methylpropanoic acid**, a molecule of interest for researchers in synthetic chemistry and drug development. We will delve into its chemical properties, a robust synthesis protocol, expected spectral characteristics for structural verification, and potential applications derived from its unique structural motifs.

Introduction and Significance

2-(Benzoyloxy)-2-methylpropanoic acid (CAS No: 58570-00-6) is a carboxylic acid featuring a benzoyl ester linked to a quaternary carbon.[1] This structure is significant for several reasons. The 2-methylpropanoic acid core is a key pharmacophore found in the fibrate class of drugs, which are used to manage hyperlipidemia.[2] The benzoyl group is a common protecting group in organic synthesis and is also present in numerous biologically active molecules. The combination of these moieties in a single, relatively simple structure makes **2-(Benzoyloxy)-2-methylpropanoic acid** a valuable building block for creating more complex molecular architectures and for use in the development of novel therapeutic agents.

Physicochemical and Safety Profile

A clear understanding of a compound's physical properties and safety requirements is foundational for its use in a research setting.

Chemical Properties

The key computed and physical properties of **2-(Benzoyloxy)-2-methylpropanoic acid** are summarized below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ O ₄	[1]
Molecular Weight	208.21 g/mol	[1]
CAS Number	58570-00-6	[1]
IUPAC Name	2-(benzoyloxy)-2-methylpropanoic acid	[3]
Physical Form	White to yellow powder or crystals	[3]
Purity	Typically ≥97%	[3]
Storage Temperature	Room Temperature	[3]
InChI Key	XGWKCHAQEYLCBD-UHFFFAOYSA-N	

Safety and Handling

As with any laboratory chemical, proper handling is essential. **2-(Benzoyloxy)-2-methylpropanoic acid** is associated with the following hazard statements:

- H302: Harmful if swallowed.[3]
- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.[3]

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-

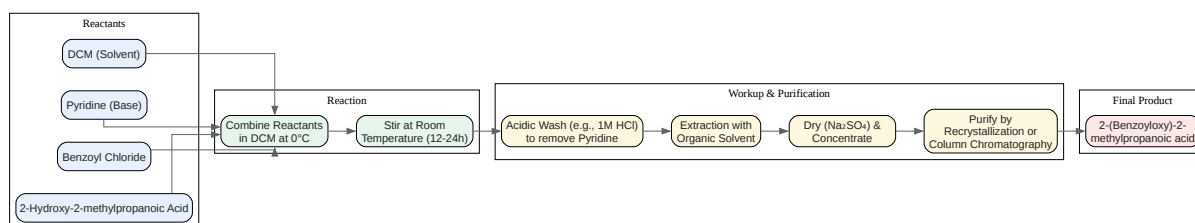
ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[3][4] The GHS pictogram associated with this compound is the exclamation mark (GHS07).[3]

Synthesis and Mechanism

While specific literature detailing the synthesis of this exact molecule is sparse, a logical and robust synthetic route involves the benzylation of its precursor, 2-Hydroxy-2-methylpropanoic acid. This reaction is a standard esterification and is widely applicable.

Proposed Synthesis Workflow

The reaction involves the acylation of the tertiary alcohol of 2-Hydroxy-2-methylpropanoic acid with benzoyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.



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Caption: Proposed workflow for the synthesis of **2-(Benzoyloxy)-2-methylpropanoic acid**.

Detailed Experimental Protocol

This protocol is based on standard benzoylation procedures.[5]

Materials:

- 2-Hydroxy-2-methylpropanoic acid (1.0 eq)[6]
- Benzoyl chloride (1.1 eq)
- Pyridine (1.5 eq)
- Dichloromethane (DCM), anhydrous
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

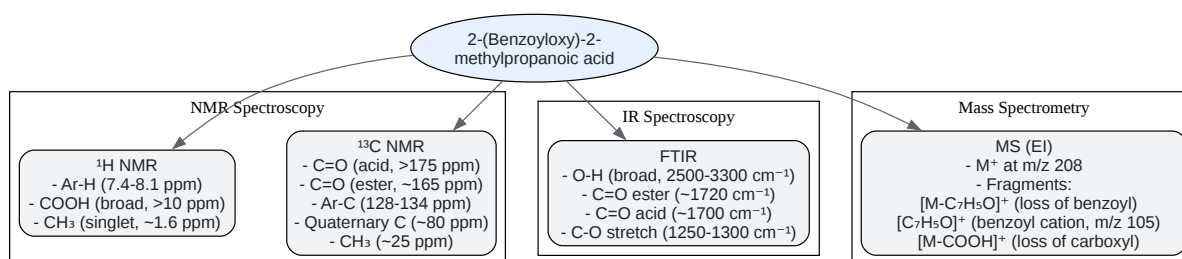
Procedure:

- **Reaction Setup:** Dissolve 2-Hydroxy-2-methylpropanoic acid in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0°C.
- **Addition of Reagents:** Slowly add pyridine to the solution, followed by the dropwise addition of benzoyl chloride via a dropping funnel over 15-20 minutes.
 - **Causality:** The reaction is exothermic; slow addition at 0°C helps control the reaction temperature. Pyridine acts as a base to scavenge the HCl generated, driving the reaction to completion.[5]
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- **Workup - Quenching and Neutralization:** Once the reaction is complete, cool the mixture again and slowly add 1M HCl to quench the reaction and neutralize the excess pyridine. Transfer the mixture to a separatory funnel.
- **Extraction:** Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.
 - **Causality:** The acidic wash removes the pyridine hydrochloride salt. The bicarbonate wash removes any unreacted benzoyl chloride and residual acid. The brine wash removes bulk water.
- **Drying and Concentration:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure **2-(Benzoyloxy)-2-methylpropanoic acid**.

Structural Elucidation and Spectral Analysis

Confirming the structure of the synthesized product is critical. While specific spectral data for this compound is not readily available in public databases, we can predict the key features based on its molecular structure and data from analogous compounds.



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Caption: Predicted key signals for the spectral characterization of the target compound.

- ^1H NMR: The spectrum is expected to show three main regions. Aromatic protons from the benzoyl group would appear as multiplets between δ 7.4-8.1 ppm. The two equivalent methyl groups would yield a sharp singlet around δ 1.6 ppm. The carboxylic acid proton will be a broad singlet at a downfield shift, typically above δ 10 ppm.
- ^{13}C NMR: Key signals would include two distinct carbonyl carbons: the carboxylic acid carbon (>175 ppm) and the ester carbon (~ 165 ppm). Aromatic carbons would resonate in the δ 128-134 ppm range. The quaternary carbon attached to the oxygen and two methyl groups would appear around δ 80 ppm, and the equivalent methyl carbons would be seen around δ 25 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. A very broad O-H stretch from the carboxylic acid dimer is expected from $2500\text{-}3300\text{ cm}^{-1}$.^[7] Two distinct C=O stretching frequencies should be visible: one for the ester carbonyl ($\sim 1720\text{ cm}^{-1}$) and one for the carboxylic acid carbonyl ($\sim 1700\text{ cm}^{-1}$). A strong C-O stretching band for the ester will also be present around $1250\text{-}1300\text{ cm}^{-1}$.^[7]
- Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak $[\text{M}]^+$ would be observed at $m/z = 208$. Key fragmentation patterns would likely include the loss of the benzoyl radical or cleavage to form the highly stable benzoyl cation at $m/z = 105$, which is often the base peak for such compounds.^[8]

Potential Applications and Future Research

The structural features of **2-(Benzoyloxy)-2-methylpropanoic acid** suggest its utility in several research domains, primarily as a versatile intermediate.

- Drug Discovery: As a derivative of the fibrate scaffold, it could serve as a starting point for synthesizing new analogues with potential activity as PPAR antagonists for treating metabolic disorders.^[2] The benzoyl group can be readily hydrolyzed to unmask the hydroxyl group, allowing for further functionalization and the creation of compound libraries for screening.

- **Polymer Chemistry:** Carboxylic acids and esters are fundamental monomers in the synthesis of polyesters. This molecule could be investigated as a specialty monomer to introduce pendant benzoyl groups into a polymer backbone, potentially altering the material's thermal or optical properties.
- **Protecting Group Chemistry:** The molecule itself can be seen as a protected form of 2-Hydroxy-2-methylpropanoic acid, where the benzoyl group protects the tertiary alcohol. This could be useful in multi-step syntheses where the carboxylic acid needs to react selectively while the hydroxyl group remains inert.

Future research should focus on the experimental validation of the proposed synthesis, full spectral characterization, and exploration of its reactivity in derivatization reactions to build novel chemical entities for biological evaluation.

Conclusion

2-(Benzoyloxy)-2-methylpropanoic acid is a compound with significant untapped potential as a chemical intermediate. Its straightforward synthesis from commercially available starting materials, combined with its valuable structural motifs, makes it an attractive target for researchers in medicinal and materials chemistry. This guide provides the foundational knowledge—from synthesis to spectral analysis—required to confidently incorporate this molecule into advanced research and development programs.

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